

# AF 555 Azide: A Comprehensive Technical Guide for Advanced Fluorescence Labeling

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## Compound of Interest

Compound Name: AF 555 azide

Cat. No.: B12377213

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **AF 555 azide**, a bright and photostable orange-fluorescent dye that has become an invaluable tool for the precise labeling and visualization of biomolecules in complex biological systems. Its primary utility lies in its ability to participate in bioorthogonal "click chemistry" reactions, enabling the specific attachment of the fluorescent AF 555 core to a wide range of molecular targets.

## Core Properties and Characteristics

**AF 555 azide** is the azide-functionalized derivative of the Alexa Fluor 555 dye. This modification allows it to readily react with alkyne-containing molecules through either copper-catalyzed or strain-promoted copper-free click chemistry.<sup>[1][2]</sup> As a member of the Alexa Fluor family, it is recognized for its high fluorescence quantum yield, exceptional photostability, and good water solubility, making it a superior alternative to other fluorescent dyes such as TAMRA and Cy3.<sup>[2][3]</sup> The dye is optimally excited by 532 nm or 555 nm laser lines and its fluorescence can be visualized using standard TRITC (tetramethylrhodamine) filter sets.<sup>[4][5]</sup> Furthermore, its fluorescence is stable over a broad pH range of 4 to 10.<sup>[4][5]</sup>

## Quantitative Data Summary

The key photophysical and chemical properties of **AF 555 azide** are summarized in the table below for easy reference and comparison.

Property	Value
Excitation Maximum ( $\lambda_{ex}$ )	555 nm
Emission Maximum ( $\lambda_{em}$ )	565 nm
Molar Extinction Coefficient	155,000 $\text{cm}^{-1}\text{M}^{-1}$
Fluorescence Quantum Yield	0.1
Molecular Weight	915.08 g/mol (protonated)
Solubility	Water, DMSO, DMF

## Bioorthogonal Labeling via Click Chemistry

**AF 555 azide** is a premier reagent for click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility. It can be utilized in two primary modalities: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

### Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In the presence of a copper(I) catalyst, **AF 555 azide** reacts with terminal alkynes to form a stable triazole linkage. This reaction is highly efficient and can be performed in aqueous buffers, making it suitable for labeling a wide array of biomolecules, including proteins and nucleic acids.

### Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of a copper catalyst is a concern, such as in live-cell imaging, **AF 555 azide** can be used in a copper-free click reaction. This approach utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group of **AF 555 azide** without the need for a catalyst.<sup>[5]</sup> This reaction is also highly specific and proceeds rapidly at physiological temperatures.

## Experimental Protocols

# Copper-Catalyzed Click Chemistry (CuAAC) Protocol for Protein Labeling

This protocol provides a general guideline for the copper-catalyzed labeling of an alkyne-modified protein with **AF 555 azide**.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., PBS)
- **AF 555 azide**
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Copper-chelating ligand (e.g., THPTA)
- Reducing agent (e.g., Sodium Ascorbate)
- DMSO or DMF for dissolving the dye
- Desalting column for purification

Procedure:

- Prepare Stock Solutions:
  - Dissolve **AF 555 azide** in DMSO or DMF to a concentration of 10 mM.
  - Prepare a 20 mM stock solution of  $\text{CuSO}_4$  in water.
  - Prepare a 100 mM stock solution of the copper ligand (THPTA) in water.
  - Freshly prepare a 1 M stock solution of sodium ascorbate in water.
- Reaction Setup:
  - In a microcentrifuge tube, combine the alkyne-modified protein with the **AF 555 azide** stock solution. The molar ratio of dye to protein should be optimized for your specific

application, but a 5 to 10-fold molar excess of the dye is a good starting point.

- Add the copper ligand solution to the reaction mixture. A 5-fold molar excess of ligand to copper is recommended.
- Add the CuSO<sub>4</sub> solution. A final concentration of 1 mM copper is typically sufficient.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
- Incubation:
  - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification:
  - Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
  - Collect the fractions containing the labeled protein.

## Strain-Promoted Copper-Free Click Chemistry (SPAAC) Protocol for Live-Cell Imaging

This protocol outlines the labeling of a DBCO-modified biomolecule within living cells using **AF 555 azide**.

Materials:

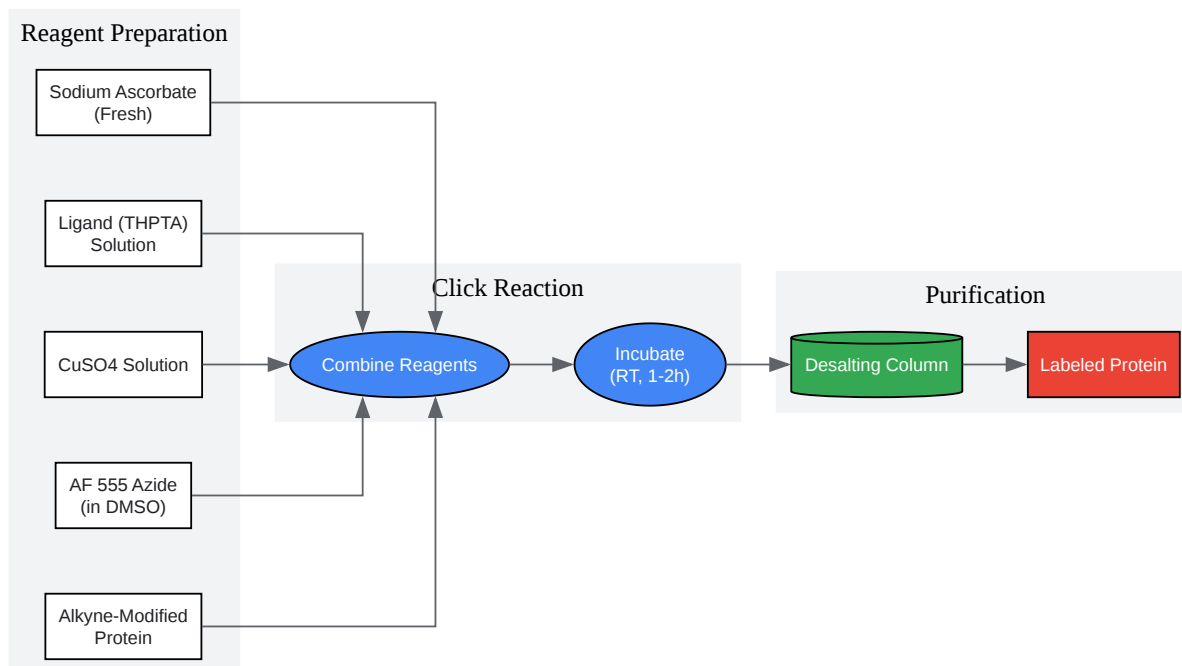
- Cells expressing or containing a DBCO-modified biomolecule
- **AF 555 azide**
- Cell culture medium
- PBS (Phosphate-Buffered Saline)
- Fluorescence microscope

#### Procedure:

- Cell Preparation:
  - Culture cells under conditions that promote the incorporation or localization of the DBCO-modified biomolecule of interest.
- Labeling:
  - Prepare a stock solution of **AF 555 azide** in DMSO.
  - Dilute the **AF 555 azide** stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10  $\mu\text{M}$ ).
  - Remove the existing medium from the cells and replace it with the labeling medium containing **AF 555 azide**.
- Incubation:
  - Incubate the cells for 30-60 minutes at 37°C in a CO<sub>2</sub> incubator, protected from light.
- Washing:
  - Remove the labeling medium and wash the cells two to three times with pre-warmed PBS to remove any unreacted dye.
- Imaging:
  - Add fresh cell culture medium or an appropriate imaging buffer to the cells.
  - Visualize the fluorescently labeled cells using a fluorescence microscope equipped with a TRITC filter set.

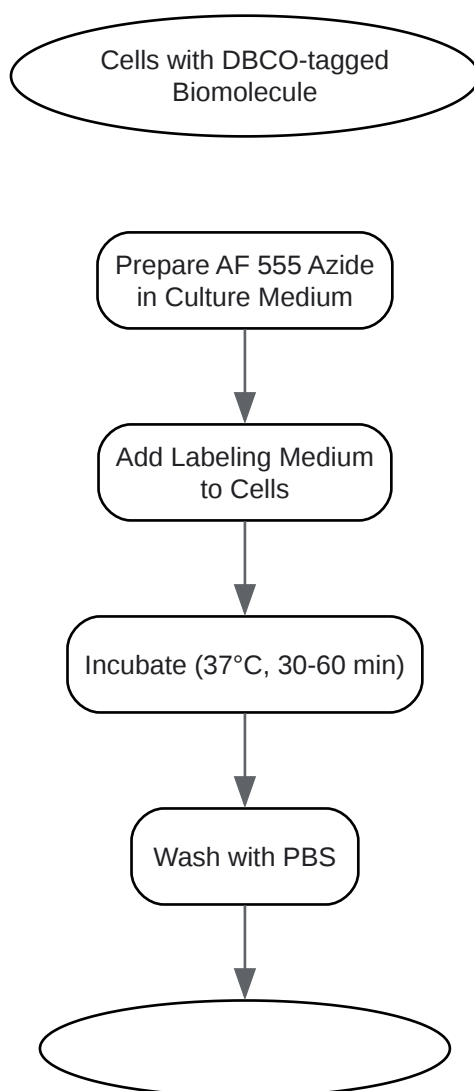
## Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams have been generated.



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Copper-Catalyzed Click Chemistry (CuAAC) Workflow.



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Strain-Promoted (Copper-Free) Click Chemistry for Live-Cell Imaging.

## Applications in Research and Development

The versatility of **AF 555 azide** makes it a powerful tool in various research and drug development applications, including:

- **Fluorescence Microscopy:** High-resolution imaging of labeled proteins, glycans, and other biomolecules to study their localization and dynamics within fixed and living cells.<sup>[3]</sup>
- **Flow Cytometry:** Quantification of labeled cell populations and intracellular targets.<sup>[3]</sup>

- ELISA and other Immunoassays: Development of sensitive detection methods.[3]
- Proteomics: Identification and characterization of newly synthesized proteins or post-translationally modified proteins.
- Drug Discovery: Tracking the distribution and target engagement of alkyne-modified drug candidates.

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